An In-depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone (CAS 5220-65-5)
An In-depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone (CAS 5220-65-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Pyridinone Scaffold
The pyridinone structural motif is a cornerstone in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions and serve as a versatile scaffold in the design of bioactive molecules.[1] Among the vast family of pyridinone derivatives, 5-acetyl-6-methyl-2(1H)-pyridinone stands out as a key intermediate and a molecule of interest for its potential applications in the development of novel therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and prospective biological significance. By synthesizing available data with expert insights, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize and innovate upon this promising chemical entity.
Core Molecular Attributes and Physicochemical Properties
5-acetyl-6-methyl-2(1H)-pyridinone, with the CAS number 5220-65-5, is a heterocyclic organic compound.[2][3] Its structure features a pyridinone ring substituted with an acetyl group at the 5-position and a methyl group at the 6-position. This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological interactions.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Melting Point | 201-205 °C | PrepChem[4], ChemicalBook[3] |
| Appearance | White to light yellow solid | ChemicalBook |
| Storage Temperature | 2-8°C, stored under nitrogen | ChemicalBook[3] |
The presence of both a hydrogen bond donor (the N-H group of the pyridinone ring) and multiple hydrogen bond acceptors (the two carbonyl oxygens) suggests its potential to interact with biological macromolecules. The acetyl group, in particular, can participate in various chemical transformations, making it a valuable handle for further molecular elaboration.
Synthesis and Purification: A Practical Guide
The synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone can be achieved through various routes. A well-documented method involves the hydrolysis and subsequent decarboxylation of a pyridinecarbonitrile precursor.[4]
Detailed Experimental Protocol: From Pyridinecarbonitrile Precursor
This protocol is adapted from a procedure described by PrepChem.[4] The causality behind this two-step approach lies in the initial acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, followed by a thermally induced decarboxylation to yield the final product. The high temperature required for decarboxylation is a critical parameter for the successful completion of the reaction.
Step 1: Hydrolysis of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
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Reactants:
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5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (2.32 g, 0.013 mole)
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Concentrated Hydrochloric Acid (50 ml)
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-
Procedure:
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Combine the pyridinecarbonitrile precursor and concentrated HCl in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Heat the mixture to reflux under an argon atmosphere and maintain stirring for 5 hours. The argon atmosphere is crucial to prevent any potential oxidation at elevated temperatures.
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Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.
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Collect the precipitated solid by filtration and allow it to air dry.
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Step 2: Thermal Decarboxylation
-
Reactant:
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Dried solid from Step 1 (1.25 g)
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-
Procedure:
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Heat the dry solid to a temperature range of 280-290°C and maintain this temperature for 7 minutes. This high-temperature step drives the decarboxylation.
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Allow the residue to cool to room temperature.
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Extract the product into methylene chloride.
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Concentrate the methylene chloride solution.
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Step 3: Purification
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Method: Flash Chromatography
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Stationary Phase: Silica gel
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Mobile Phase: 50% Methylene chloride - Ethyl acetate
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Outcome: The purified product, 5-acetyl-6-methyl-2(1H)-pyridinone, is obtained as a solid with a melting point of 201-202°C.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 5-acetyl-6-methyl-2(1H)-pyridinone.
Analytical Characterization: Spectroscopic Profile
A thorough analytical characterization is paramount for confirming the identity and purity of 5-acetyl-6-methyl-2(1H)-pyridinone. This involves a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the precise molecular structure. Although experimental spectra for 5-acetyl-6-methyl-2(1H)-pyridinone are not available in the searched literature, a predicted ¹H and ¹³C NMR spectrum can be inferred based on the analysis of similar structures.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (acetyl) | ~2.5 | Singlet | The acetyl methyl protons are expected to be deshielded by the adjacent carbonyl group. |
| CH₃ (ring) | ~2.3 | Singlet | The methyl group on the pyridinone ring. |
| H-3 | ~6.2 | Doublet | Coupled to H-4. |
| H-4 | ~7.8 | Doublet | Coupled to H-3, significantly deshielded by the adjacent acetyl group. |
| N-H | Broad singlet | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | ~197 |
| C=O (ring) | ~165 |
| C-6 | ~150 |
| C-5 | ~135 |
| C-4 | ~130 |
| C-3 | ~105 |
| CH₃ (acetyl) | ~26 |
| CH₃ (ring) | ~20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Medium, broad |
| C-H Stretch (sp³ and sp²) | 3100-2850 | Medium to weak |
| C=O Stretch (acetyl) | ~1680 | Strong |
| C=O Stretch (amide) | ~1650 | Strong |
| C=C Stretch | ~1600, ~1580 | Medium |
Potential Biological Activities and Therapeutic Applications
While specific biological data for 5-acetyl-6-methyl-2(1H)-pyridinone is limited in the public domain, the broader class of pyridinone derivatives exhibits a wide range of pharmacological activities.[1] This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs targeting various diseases.
Kinase Inhibition
The pyridinone core is a well-established "hinge-binding" motif in kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases. The ability of the pyridinone N-H group to act as a hydrogen bond donor mimics the interaction of the adenine portion of ATP with the kinase hinge region. This makes 5-acetyl-6-methyl-2(1H)-pyridinone a promising starting point for the design of novel kinase inhibitors.
Antimicrobial and Antiviral Activity
Numerous pyridinone derivatives have demonstrated potent antimicrobial and antiviral activities.[1] For instance, certain pyridinone analogs have shown efficacy against HIV by inhibiting the reverse transcriptase enzyme. The structural features of 5-acetyl-6-methyl-2(1H)-pyridinone could be exploited to develop new agents to combat infectious diseases.
Urease Inhibition
Derivatives of 5-acetyl-6-methyl-dihydropyrimidinones have been identified as potent urease inhibitors.[5] Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. The structural similarity suggests that 5-acetyl-6-methyl-2(1H)-pyridinone could be a precursor for the synthesis of novel urease inhibitors.
Potential Drug Discovery Pathways
Caption: Potential avenues for drug discovery originating from the 5-acetyl-6-methyl-2(1H)-pyridinone scaffold.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-acetyl-6-methyl-2(1H)-pyridinone was not found in the searched literature, safety data for structurally related compounds provide general guidance. For instance, some pyridinone and pyrimidinone derivatives are classified as harmful if swallowed and may cause skin and eye irritation.[6] Therefore, standard laboratory safety precautions should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under a nitrogen atmosphere to ensure stability.[3]
Conclusion and Future Directions
5-acetyl-6-methyl-2(1H)-pyridinone is a chemical compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is well-documented, and its structural features, particularly the pyridinone core and the reactive acetyl group, make it an attractive starting point for the development of novel therapeutics. While the full extent of its biological activity is yet to be explored, the proven efficacy of related compounds in areas such as kinase inhibition and antimicrobial applications provides a strong rationale for further investigation. Future research should focus on the comprehensive biological screening of this compound and its derivatives, elucidation of its specific mechanisms of action, and optimization of its structure to enhance potency and selectivity for various therapeutic targets.
References
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PubChem. 5-acetyl-6-methyl-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 5-Acetyl-6-Methyl-2(1H)-Pyridinone. [Link]
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Rapid Communications in Mass Spectrometry. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. [Link]
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PubMed. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. [Link]
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PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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PubMed. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
